1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone
Description
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone is a synthetic organic compound featuring a propan-1-one backbone substituted at the 1-position with a 4-chlorophenyl group and at the 3-position with a 4-fluorophenylsulfonyl moiety. Its molecular formula is C₁₅H₁₂ClFO₃S, with a calculated molecular weight of 326.52 g/mol.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-(4-fluorophenyl)sulfonylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3S/c16-12-3-1-11(2-4-12)15(18)9-10-21(19,20)14-7-5-13(17)6-8-14/h1-8H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVRNXSUBVPDEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CCS(=O)(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701187725 | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477334-20-6 | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-20-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfonyl]-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701187725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-CHLOROPHENYL)-3-((4-FLUOROPHENYL)SULFONYL)-1-PROPANONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction.
Scientific Research Applications
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.
Industry: The compound is used in the production of specialty chemicals and materials, where its unique structural properties are advantageous.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The sulfonyl group is known to play a crucial role in its activity, potentially through the formation of covalent bonds with target proteins, thereby altering their function.
Comparison with Similar Compounds
Structural and Molecular Comparison
Physicochemical and Functional Differences
- Polarity and Solubility: The sulfonyl group in the target compound and ’s analog confers higher polarity compared to sulfanyl () or furyl () substituents. This may improve aqueous solubility but reduce membrane permeability . Reduced fluorination in the target (one F vs.
Molecular Weight and Bioavailability :
- Amino-substituted analogs () may engage in hydrogen bonding, useful in targeting enzyme active sites .
Biological Activity
1-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone, also known by its CAS number 477334-20-6, is a compound that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, including its cytotoxic effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₅H₁₂ClFO₃S
- Molecular Weight : 326.77 g/mol
- CAS Number : 477334-20-6
Cytotoxicity
Research has indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. The compound's efficacy was assessed through various assays to determine its IC₅₀ values, which indicate the concentration required to inhibit cell growth by 50%.
These results show that the compound has a stronger inhibitory effect than some standard chemotherapeutic agents, suggesting its potential as an anticancer drug.
The mechanism by which this compound exerts its cytotoxic effects appears to involve the inhibition of specific cellular pathways related to cancer cell proliferation. Studies have suggested that it may interfere with tyrosine kinases involved in cell signaling, although detailed mechanisms remain to be fully elucidated.
Study on Anticancer Properties
In a recent study, researchers evaluated the anticancer properties of various derivatives of compounds similar to this compound. The findings indicated that compounds with similar structural motifs exhibited varying degrees of cytotoxicity across different cancer cell lines. Notably, derivatives containing halogenated phenyl groups demonstrated enhanced activity compared to their non-halogenated counterparts .
Selectivity Profiling
Further investigations into the selectivity of this compound revealed its inhibitory effects on several kinases at a concentration of 10 μM:
| Kinase | Inhibition Rate (%) |
|---|---|
| CDK1/CyclinA2 | 22.51 |
| ALK | 17.36 |
| FGFR1 | 11.82 |
| FAK | 10.52 |
This selectivity profile suggests that the compound may have targeted therapeutic potential in treating cancers associated with these kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
